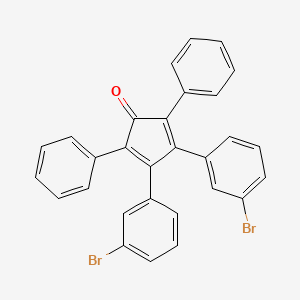
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopentadienone core substituted with bromophenyl and diphenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like sodium methoxide (NaOCH₃), electrophiles like bromine (Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and diphenyl groups may facilitate binding to certain enzymes or receptors, influencing biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(4-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- 3,4-Bis(3-chlorophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- 3,4-Bis(3-fluorophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
Uniqueness
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions. The bromine atoms may enhance the compound’s ability to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry and research applications.
Properties
CAS No. |
38268-14-3 |
|---|---|
Molecular Formula |
C29H18Br2O |
Molecular Weight |
542.3 g/mol |
IUPAC Name |
3,4-bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C29H18Br2O/c30-23-15-7-13-21(17-23)25-26(22-14-8-16-24(31)18-22)28(20-11-5-2-6-12-20)29(32)27(25)19-9-3-1-4-10-19/h1-18H |
InChI Key |
AMYCUBUSYBMOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















